molecular formula C6H5F3N2O2S B13532443 3-(Trifluoromethyl)pyridine-4-sulfonamide

3-(Trifluoromethyl)pyridine-4-sulfonamide

Cat. No.: B13532443
M. Wt: 226.18 g/mol
InChI Key: DAXFEYNTKHYRCA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-sulfonamide is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonamide functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a trifluoromethylated pyridine derivative with a sulfonamide precursor under palladium-catalyzed conditions . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pyridine-4-sulfonamide stands out due to the combination of the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

3-(trifluoromethyl)pyridine-4-sulfonamide

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H,(H2,10,12,13)

InChI Key

DAXFEYNTKHYRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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